molecular formula C16H10ClFN2O B2487065 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine CAS No. 478080-79-4

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine

Cat. No.: B2487065
CAS No.: 478080-79-4
M. Wt: 300.72
InChI Key: YZNVRCSSXIMAAC-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorophenyl group at the 4-position and a fluorophenoxy group at the 2-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

    Substitution Reactions: The chlorophenyl and fluorophenoxy groups are introduced through nucleophilic aromatic substitution reactions. This involves reacting the pyrimidine ring with 4-chlorophenyl halides and 4-fluorophenoxy halides under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding pyrimidine N-oxides.

    Reduction: Formation of reduced pyrimidine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)benzene
  • 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)quinoline
  • 4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyridine

Uniqueness

4-(4-Chlorophenyl)-2-(4-fluorophenoxy)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-fluorophenoxy)pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClFN2O/c17-12-3-1-11(2-4-12)15-9-10-19-16(20-15)21-14-7-5-13(18)6-8-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZNVRCSSXIMAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC(=NC=C2)OC3=CC=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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